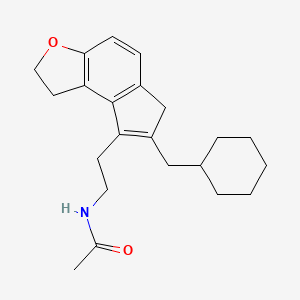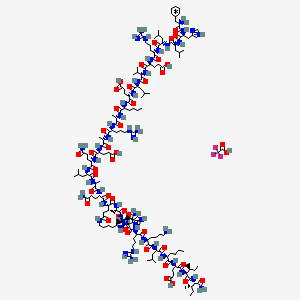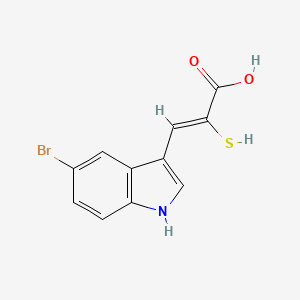![molecular formula C36H48N4O3 B10772471 2-[(3S)-3-(aminomethyl)piperidine-1-carbonyl]-N-[1-(cyclononen-1-ylmethyl)piperidin-4-yl]-9H-xanthene-9-carboxamide](/img/structure/B10772471.png)
2-[(3S)-3-(aminomethyl)piperidine-1-carbonyl]-N-[1-(cyclononen-1-ylmethyl)piperidin-4-yl]-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物「PMID12614873C2b-1」は、好酸球機能とCCR3媒介HIV-1侵入の強力な阻害作用で知られる低分子拮抗薬です 。本化合物は、炎症やウイルス感染に関連する疾患を含む、さまざまな疾患の治療における潜在的な治療用途のために、大きな関心を集めています。
準備方法
合成経路と反応条件
「PMID12614873C2b-1」の調製には、特定の試薬と条件の使用を含む一連の合成ステップが含まれます。詳細な合成経路は、パブリックドメインでは容易に入手できませんが、通常、次のステップが含まれます。
初期合成: 初期合成には、有機試薬と触媒の組み合わせを使用して、化合物のコア構造を形成することが含まれます。
官能基修飾: その後のステップには、所望の化学的特性を得るための官能基の修飾が含まれます。
精製: 最終生成物は、クロマトグラフィーなどの技術を使用して精製され、高純度と収率が確保されます。
工業生産方法
「PMID12614873C2b-1」の工業生産は、おそらくラボでの合成プロセスをスケールアップすることが含まれます。これには、反応条件の最適化、より大きな反応容器の使用、効率と収率を高めるための連続フロー技術の採用が含まれます。
化学反応の分析
反応の種類
「PMID12614873C2b-1」は、次のようなさまざまな種類の化学反応を受けます。
酸化: 本化合物は酸化されて異なる酸化状態を形成することができ、その生物学的活性を変化させる可能性があります。
還元: 還元反応は、化合物の官能基を修飾するために使用することができ、その治療特性を強化する可能性があります。
置換: 置換反応は、1つの官能基を別の官能基に置き換えることを含み、化合物の化学特性を微調整するために使用できます。
一般的な試薬と条件
「PMID12614873C2b-1」を含む反応で使用される一般的な試薬には、次のものがあります。
酸化剤: 過マンガン酸カリウムや過酸化水素など。
還元剤: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなど。
置換試薬: ハロゲンやアルキル化剤など。
主要な製品
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はより高い酸化状態の誘導体を生成する可能性がありますが、置換反応はさまざまな置換アナログを生成する可能性があります。
科学研究の用途
「PMID12614873C2b-1」は、次のような幅広い科学研究の用途があります。
化学: 反応機構を研究し、新しい合成方法を開発するためのモデル化合物として使用されます。
生物学: 特にケモカイン受容体に関連する生物学的経路を調節する役割について調査されています。
医学: HIV、炎症、その他の免疫関連疾患などの疾患の治療における潜在的な治療用途について検討されています。
産業: 新しい医薬品の開発や、創薬研究における基準化合物として使用されています。
科学的研究の応用
“PMID12614873C2b-1” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in modulating biological pathways, particularly those involving chemokine receptors.
Medicine: Explored for its potential therapeutic applications in treating diseases such as HIV, inflammation, and other immune-related disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery research.
作用機序
「PMID12614873C2b-1」の作用機序は、ケモカイン受容体CCR1およびCCR3との相互作用を含みます 。本化合物はこれらの受容体に結合することにより、それらの機能を阻害し、それによりHIV-1の侵入をブロックし、好酸球の活性を低下させます。この二重の作用により、ウイルス感染症と炎症性疾患の両方の治療における治療用途のための有望な候補となっています。
類似の化合物との比較
類似の化合物
「PMID12614873C2b-1」に類似した化合物には、次のものがあります。
マラビロク: HIV治療に使用される別のCCR5拮抗薬.
イボネスチマブ: 癌治療に使用されるPD-1とVEGFを標的とするビスペシフィック抗体.
エノブリツマブ: 免疫療法に使用されるB7-H3を標的とするモノクローナル抗体.
独自性
「PMID12614873C2b-1」をこれらの類似の化合物とは異なるものにするのは、CCR1とCCR3の両方を二重に阻害することです。これにより、ウイルス感染症と炎症性疾患の両方に対する幅広い活性を提供します。この独自の作用機序により、さらなる研究開発のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Compounds similar to “PMID12614873C2b-1” include:
Maraviroc: Another CCR5 antagonist used in the treatment of HIV.
Ivonescimab: A bispecific antibody targeting PD-1 and VEGF, used in cancer therapy.
Enoblituzumab: A monoclonal antibody targeting B7-H3, used in immunotherapy.
Uniqueness
What sets “PMID12614873C2b-1” apart from these similar compounds is its dual inhibition of CCR1 and CCR3, which provides a broader spectrum of activity against both viral infections and inflammatory conditions. This unique mechanism of action makes it a valuable compound for further research and development.
特性
分子式 |
C36H48N4O3 |
|---|---|
分子量 |
584.8 g/mol |
IUPAC名 |
2-[(3S)-3-(aminomethyl)piperidine-1-carbonyl]-N-[1-(cyclononen-1-ylmethyl)piperidin-4-yl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C36H48N4O3/c37-23-27-12-9-19-40(25-27)36(42)28-15-16-33-31(22-28)34(30-13-7-8-14-32(30)43-33)35(41)38-29-17-20-39(21-18-29)24-26-10-5-3-1-2-4-6-11-26/h7-8,10,13-16,22,27,29,34H,1-6,9,11-12,17-21,23-25,37H2,(H,38,41)/t27-,34?/m0/s1 |
InChIキー |
AAPRNHKWNGDTOT-DVRVPOOOSA-N |
異性体SMILES |
C1CCCC=C(CCC1)CN2CCC(CC2)NC(=O)C3C4=CC=CC=C4OC5=C3C=C(C=C5)C(=O)N6CCC[C@H](C6)CN |
正規SMILES |
C1CCCC=C(CCC1)CN2CCC(CC2)NC(=O)C3C4=CC=CC=C4OC5=C3C=C(C=C5)C(=O)N6CCCC(C6)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B10772397.png)


![6-[2-[(E)-2-[4-(morpholin-4-ylmethyl)phenyl]ethenyl]pyridin-4-yl]-1,7-dihydropyrrolo[3,2-e]pyrimidin-4-one](/img/structure/B10772424.png)
![7-(6-Methoxypyridin-3-yl)-1-(2-propoxyethyl)-3-(pyrazin-2-ylmethylamino)pyrido[3,4-b]pyrazin-2-one](/img/structure/B10772441.png)


![4-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one](/img/structure/B10772461.png)

![N-[(S)-1-(11-Amino-undecylcarbamoyl)-2-(4-hydroxy-phenyl)-ethyl]-butyramide](/img/structure/B10772469.png)

![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B10772483.png)
![4-(trifluoromethyl)phenyl N-methyl-N-{2-[(1r,4r)-4-{[ethyl(2-hydroxyethyl)amino]methyl}cyclohexyl]ethyl}carbamate](/img/structure/B10772494.png)
![4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B10772501.png)
